![molecular formula C24H24O4 B12564115 3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8,17,22-tetraoxatricyclo[2240010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne is a complex organic compound characterized by its unique tricyclic structure with multiple oxygen atoms and conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic structure. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to isolate the compound from by-products and impurities.
化学反応の分析
Types of Reactions
3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.
科学的研究の応用
3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism by which 3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate biochemical pathways, resulting in changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
- 3,8,15,20-tetraoxatricyclo[20.2.2.210,13]octacosa-10,12,22,24,25,27-hexaene-2,9,14,21-tetrone
- (7E,21E)-2,16-dioxatricyclo[22.4.0.010,15]octacosa-1(28),7,10,12,14,21,24,26-octaene-3,17-dione
Uniqueness
3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne is unique due to its specific tricyclic structure with multiple oxygen atoms and conjugated double bonds. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
特性
分子式 |
C24H24O4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne |
InChI |
InChI=1S/C24H24O4/c1-2-10-22-18-26-14-7-8-16-28-20-24-12-4-3-11-23(24)19-27-15-6-5-13-25-17-21(22)9-1/h1-4,9-12H,13-20H2 |
InChIキー |
ZWJAMSNFMAUJCH-UHFFFAOYSA-N |
正規SMILES |
C1C#CCOCC2=CC=CC=C2COCC#CCOCC3=CC=CC=C3CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)

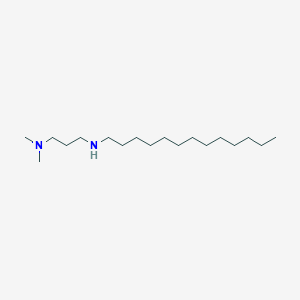
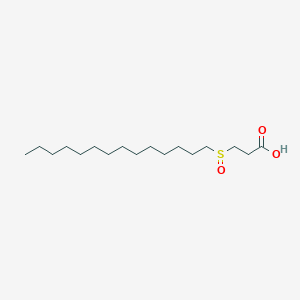
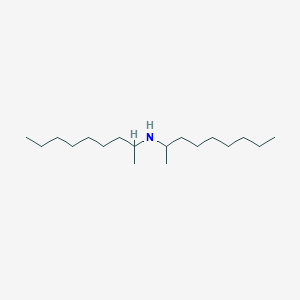
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
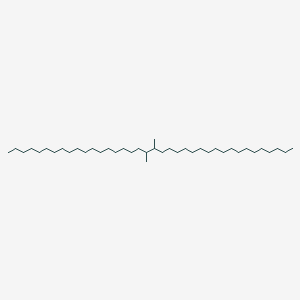
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
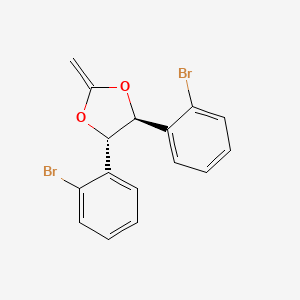
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)
